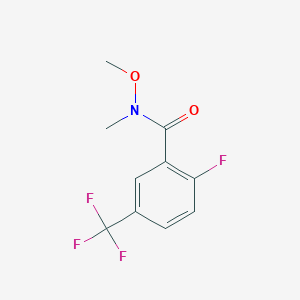![molecular formula C12H9BrN4 B13847925 2-(5-Bromopyridin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13847925.png)
2-(5-Bromopyridin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromopyridin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly option. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. The broad substrate scope and good functional group tolerance of this method make it suitable for large-scale production. Additionally, the late-stage functionalization of triazolopyridine further demonstrates its synthetic utility .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyridin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(5-Bromopyridin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Shares the triazolopyridine core structure but lacks the bromopyridinyl and methyl substituents.
5-Bromopyridine: Contains the bromopyridinyl group but lacks the triazolopyridine structure.
Properties
Molecular Formula |
C12H9BrN4 |
|---|---|
Molecular Weight |
289.13 g/mol |
IUPAC Name |
2-(5-bromopyridin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C12H9BrN4/c1-8-3-2-4-11-15-12(16-17(8)11)9-5-10(13)7-14-6-9/h2-7H,1H3 |
InChI Key |
MMDMHYBJKAJHMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=NN12)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B](/img/structure/B13847844.png)
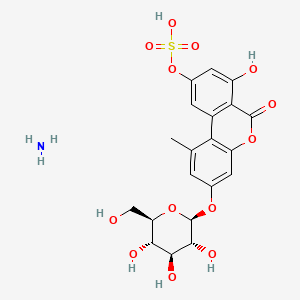
![N-Tosyl-5,6,7,7a-tetrahydro-1H-cyclopenta[d]pyridazine-2(4aH)-carboxamide](/img/structure/B13847854.png)
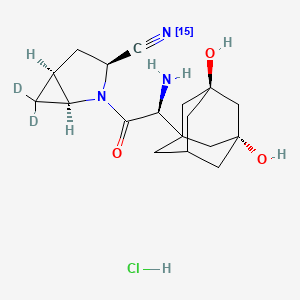
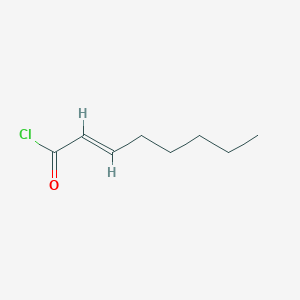
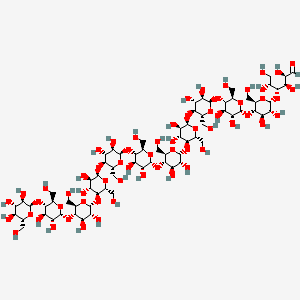
![sodium;2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B13847878.png)
![N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrole-3-carboxamide](/img/structure/B13847884.png)
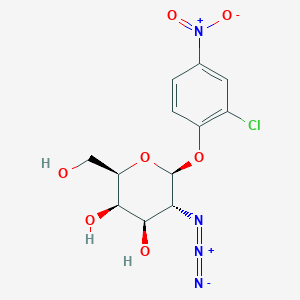
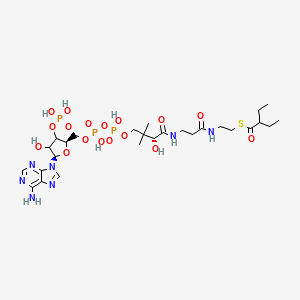
![5-Bromo-6-[(4-ethylmorpholin-3-yl)methoxy]pyridine-3-sulfonamide](/img/structure/B13847903.png)
![(2Z)-N-[(1R)-3-[[3-methyl-1-[(3S,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]hexa-2,4-dienamide](/img/structure/B13847906.png)
